3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step chemical processes. One approach for the synthesis of related azabicyclooctanes involves the use of two-dimensional NMR spectroscopy and X-ray crystallography to characterize the structural features of these compounds post-synthesis. The synthesis can be guided by spectroscopic data to ensure the correct structural configuration is achieved (Arias-Pérez et al., 1991).
Molecular Structure Analysis
The molecular structure of azabicyclooctanes is characterized using advanced spectroscopic techniques. For instance, compounds within this family have been studied using 1H, 13C NMR, and 2D NMR spectroscopy, alongside X-ray diffraction to determine their crystal structures. These studies help in establishing the proton magnetic parameters and the carbon and proton spin systems, which are crucial for understanding the compound's reactivity and physical properties (Arias-Pérez et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol can be inferred from studies on similar azabicyclooctanes, which have shown the ability to undergo a range of chemical transformations. These include Michael-type additions and reactions with organocuprates and other nucleophiles, leading to the formation of various substituted azabicyclooctanes with potential pharmacological activities (Lemonnier & Charette, 2012).
Physical Properties Analysis
The physical properties of azabicyclooctanes, such as 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, are closely linked to their molecular structure. The conformational preferences, determined by spectroscopic analyses, influence properties like boiling points, melting points, and solubilities. The preferred chair-envelope conformation, with substituents in equatorial positions, impacts the compound's stability and physical state at room temperature (Iriepa et al., 2003).
Chemical Properties Analysis
The chemical properties of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, including reactivity patterns and functional group behavior, can be extrapolated from related compounds. The presence of the ethynyl group and the hydroxyl functionality within the azabicyclooctane framework suggests potential sites for nucleophilic and electrophilic attacks, respectively. These functional groups also imply the possibility for further functionalization and derivatization, making the compound a versatile intermediate in organic synthesis (Lemonnier & Charette, 2012).
properties
IUPAC Name |
3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHQTAVIFQEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CN2CCC1CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394209 | |
Record name | 3-ethynyl-3-quinuclidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol | |
CAS RN |
19817-07-3 | |
Record name | 3-ethynyl-3-quinuclidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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